6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole and chromene structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6-fluoro-1,3-benzothiazole-2-amine with 4-oxo-4H-chromene-2-carboxylic acid under specific reaction conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction parameters. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
6-ethyl-5-fluoro-4-hydroxy pyrimidine: An intermediate in the synthesis of antifungal drugs.
Uniqueness
6-ethyl-N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzothiazole and chromene structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H13FN2O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O3S/c1-2-10-3-6-15-12(7-10)14(23)9-16(25-15)18(24)22-19-21-13-5-4-11(20)8-17(13)26-19/h3-9H,2H2,1H3,(H,21,22,24) |
InChI Key |
WEVQXQMQFMXJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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